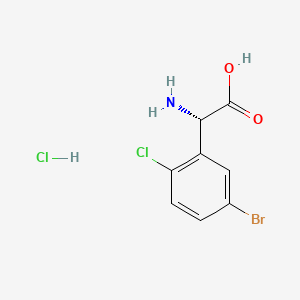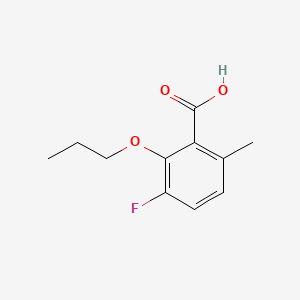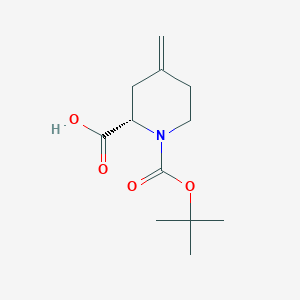![molecular formula C12H14BrN3 B14034361 1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)
1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- is a compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyrrole and pyridine ring system, with a bromine atom at the 5-position and a pyrrolidinylmethyl group at the 2-position.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, followed by cyclization steps . Industrial production methods often optimize these reactions for higher yields and purity, employing advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems under specific conditions
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- has significant applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets. For instance, it inhibits the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- can be compared with other similar compounds, such as:
7-Azaindole: Another pyrrolopyridine derivative with similar structural features but different biological activities.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring, exhibiting distinct chemical reactivity and applications
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- lies in its specific substitution pattern and its potent inhibitory effects on FGFRs, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H14BrN3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
5-bromo-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14BrN3/c13-9-4-8-5-11(16-12(8)15-7-9)6-10-2-1-3-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
WUEGBPDZAVDURG-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC3=CC(=CN=C3N2)Br |
Canonical SMILES |
C1CC(NC1)CC2=CC3=CC(=CN=C3N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)

![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)
![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)










